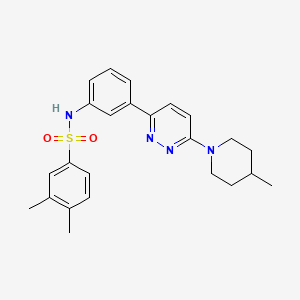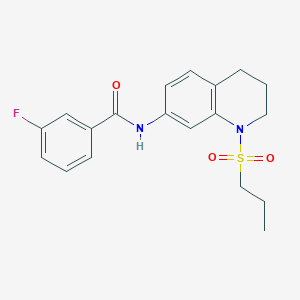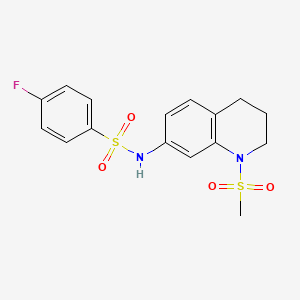![molecular formula C19H18N4O3S2 B11261018 3,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11261018.png)
3,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-ジメトキシ-N-(2-(2-(チオフェン-2-イル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)ベンズアミドは、メトキシ基とチアゾロ[3,2-b][1,2,4]トリアゾール部分が置換されたベンズアミドコアを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
3,4-ジメトキシ-N-(2-(2-(チオフェン-2-イル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)ベンズアミドの合成は、一般的に複数のステップを伴います。
チアゾロ[3,2-b][1,2,4]トリアゾールコアの形成: このステップでは、適切な前駆体を特定の条件下で環化させて、チアゾロ[3,2-b][1,2,4]トリアゾール環を形成します。
チオフェン基の結合: チオフェン部分は、多くの場合、チオフェン誘導体と適切な触媒を使用して、置換反応によって導入されます。
ベンズアミドとのカップリング: 最後のステップでは、チアゾロ[3,2-b][1,2,4]トリアゾール-チオフェン中間体を、アミド結合形成を促進する条件下で、3,4-ジメトキシベンズアミドとカップリングします。
工業生産方法
この化合物の工業生産では、上記合成経路を最適化して、高収率と高純度を確保することが必要になるでしょう。これには、連続フローリアクター、高度な精製技術、および自動化を使用して、プロセスを効率的にスケールアップすることが含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にチオフェンとメトキシ基で、酸化反応を受ける可能性があります。
還元: 還元反応は、誘導体に存在する場合、ニトロ基を標的にすることがあります。
置換: メトキシ基は、適切な条件下で、他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換剤: ハロゲン、アミンやチオールなどの求核剤。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってスルホキシドまたはスルホンが生成される場合があり、置換反応によって、ベンズアミドコアにさまざまな官能基が導入される可能性があります。
科学研究への応用
化学
化学では、この化合物は、そのユニークな構造特性と、より複雑な分子の構成要素としての可能性について研究されています。さまざまな化学反応を受ける能力は、有機合成において汎用性の高い中間体となっています。
生物学
生物学的には、この化合物の誘導体は、抗菌性または抗癌性など、興味深い薬理学的特性を示す可能性があります。
医学
医学では、この化合物の誘導体は、その治療的可能性について調査されています。例えば、ベンズアミドコアの改変によって、生物学的活性と特異性が増した化合物を生み出すことができます。
産業
産業部門では、この化合物は、その電子特性により、有機半導体や発光ダイオード(LED)などの新素材の開発に役立つ可能性があります。
科学的研究の応用
Medicinal Chemistry: It can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to the presence of bioactive moieties like thiophene and triazole.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It can be used as a probe to study the interactions of complex organic molecules with biological targets.
作用機序
3,4-ジメトキシ-N-(2-(2-(チオフェン-2-イル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)ベンズアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、現在も研究中です。
類似化合物の比較
類似化合物
チオフェン誘導体: チオフェン-2-カルボン酸やチオフェン-2-ボロン酸などの化合物は、チオフェンコアを共有していますが、官能基と用途が異なります。
ベンズアミド誘導体: 3,4-ジメトキシベンズアミドやN-(2-(チオフェン-2-イル)エチル)ベンズアミドなどの化合物は、構造的に類似していますが、置換基と生物学的活性は異なります。
独自性
3,4-ジメトキシ-N-(2-(2-(チオフェン-2-イル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)ベンズアミドを際立たせているのは、独特の官能基の組み合わせであり、これによって、独特の化学的および生物学的特性がもたらされます。
類似化合物との比較
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the thiophene and triazole-thiazole moieties, resulting in different biological activity.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the benzamide and triazole-thiazole components.
1,2,4-Triazole derivatives: These compounds share the triazole ring but differ in other structural aspects.
Uniqueness
3,4-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .
特性
分子式 |
C19H18N4O3S2 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
3,4-dimethoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H18N4O3S2/c1-25-14-6-5-12(10-15(14)26-2)18(24)20-8-7-13-11-28-19-21-17(22-23(13)19)16-4-3-9-27-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,24) |
InChIキー |
ZQIDZNLICQIJKY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-fluorophenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11260936.png)
![6-(4-fluorophenyl)-N-mesityl-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260939.png)
![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260941.png)


![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B11260958.png)
![2-(((5-Bromo-3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B11260966.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B11260975.png)
![2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(prop-2-en-1-yl)acetamide](/img/structure/B11260981.png)


![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-fluorobenzamide](/img/structure/B11260999.png)
![4-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11261009.png)
